ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H32ClN3O5S2 and its molecular weight is 590.15. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1216988-52-1) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Molecular Formula : C28H32ClN3O5S2
- Molecular Weight : 590.2 g/mol
- Structural Components :
- A dihydroisoquinoline moiety
- A sulfonamide group
- A thieno[2,3-c]pyridine core
This structural complexity suggests diverse biological activity and applications in drug development.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The dihydroisoquinoline moiety can engage in hydrophobic interactions with receptor binding pockets, potentially modulating receptor activity.
- Gene Regulation : Similar compounds have been shown to influence gene expression pathways, particularly those involved in pluripotency and differentiation.
Anticancer Properties
Research indicates that compounds similar to ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate effectiveness against certain bacterial strains.
Neuroprotective Effects
Given the presence of the dihydroisoquinoline structure, which is known for neuroprotective properties:
- Neuroprotection : Compounds in this class may protect neuronal cells from oxidative stress and apoptosis.
Research Findings and Case Studies
A review of existing literature highlights several key studies focusing on the biological activity of similar compounds:
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-3-30-15-14-23-24(18-30)37-27(25(23)28(33)36-4-2)29-26(32)20-9-11-22(12-10-20)38(34,35)31-16-13-19-7-5-6-8-21(19)17-31;/h5-12H,3-4,13-18H2,1-2H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOQCCVOCPZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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